Butyl 16-(oxiran-2-YL)hexadecanoate
Description
Butyl 16-(oxiran-2-YL)hexadecanoate is a synthetic ester derivative characterized by a hexadecanoate (palmitate) backbone substituted with an oxirane (epoxide) group at the 16th carbon and esterified with a butyl group. This structure combines the lipophilic properties of long-chain esters with the reactivity of an epoxide moiety, making it unique among fatty acid derivatives.
Properties
CAS No. |
66710-92-7 |
|---|---|
Molecular Formula |
C22H42O3 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
butyl 16-(oxiran-2-yl)hexadecanoate |
InChI |
InChI=1S/C22H42O3/c1-2-3-19-24-22(23)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-21-20-25-21/h21H,2-20H2,1H3 |
InChI Key |
IMPKUEFHXCZXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCCCCCCCCCCCCCCC1CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 16-(oxiran-2-YL)hexadecanoate typically involves the esterification of 16-(oxiran-2-YL)hexadecanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Butyl 16-(oxiran-2-YL)hexadecanoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The ester group can be reduced to alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild acidic or basic conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Esters: Produced through nucleophilic substitution reactions.
Scientific Research Applications
Butyl 16-(oxiran-2-YL)hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of butyl 16-(oxiran-2-YL)hexadecanoate involves the reactivity of its ester and epoxide functional groups. The oxirane ring is highly reactive and can undergo ring-opening reactions, leading to the formation of various derivatives. These reactions can be catalyzed by acids or bases, depending on the desired product. The ester group can also participate in hydrolysis and transesterification reactions, further expanding its utility in chemical synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
- Butyl 16-(Oxiran-2-YL)hexadecanoate: Contains a reactive epoxide group and a butyl ester. The epoxide enables ring-opening reactions (e.g., with nucleophiles), while the ester group contributes to hydrophobicity.
- Butyl Hexadecanoate (Butyl Palmitate): A simple ester lacking the epoxide group. Commonly found in agarwood incense smoke, it serves as a fragrance stabilizer due to its low volatility and high thermal stability .
- Ethyl Hexadecanoate: Similar to butyl hexadecanoate but with a shorter ethyl chain, resulting in slightly higher volatility. Detected in plant-derived volatile profiles, it may contribute to antimicrobial properties .
- Bis(2-ethylhexyl) 1,2-Benzenedicarboxylate : A branched ester with aromatic rings, offering enhanced plasticizing properties but lacking epoxide reactivity .
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Reactivity Notes |
|---|---|---|---|---|
| This compound* | ~356 (estimated) | Epoxide, ester | >300 (estimated) | High (epoxide ring-opening) |
| Butyl Hexadecanoate | 312.5 | Ester | 370–375 | Low (stable under ambient conditions) |
| Ethyl Hexadecanoate | 284.5 | Ester | 342–345 | Moderate (ester hydrolysis) |
| Bis(2-ethylhexyl) 1,2-Benzenedicarboxylate | 390.56 | Ester, aromatic | 384 | Low (used as plasticizer) |
*Estimated values based on structural analogs from .
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